molecular formula C18H27BrN2 B10884394 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B10884394
M. Wt: 351.3 g/mol
InChI Key: ULQFZUAHWDOIRK-UHFFFAOYSA-N
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Description

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine is a bicyclic amine featuring a 1,4'-bipiperidine backbone with a 4-bromobenzyl group at the 1'-position and a methyl substituent at the 4-position (Figure 1).

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H27BrN2/c1-15-6-12-21(13-7-15)18-8-10-20(11-9-18)14-16-2-4-17(19)5-3-16/h2-5,15,18H,6-14H2,1H3

InChI Key

ULQFZUAHWDOIRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for further modifications that can lead to novel compounds with desired properties .

Biological Studies

  • Interaction with Biological Macromolecules : Research indicates that 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine interacts with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biological effects .
  • Pharmacological Investigations : The compound has been studied for its potential pharmacological properties, particularly in the context of neurological disorders. It may act as a pharmacophore in drug development due to its ability to influence receptor activity .

Medicinal Chemistry

  • Potential Drug Development : The compound's unique properties make it a candidate for developing new therapeutic agents targeting neurological conditions. Its interactions with specific molecular targets suggest promising avenues for further pharmacological studies .

Comparison of Similar Compounds

Compound NameStructural CharacteristicsUnique Features
1'-(4-Chlorobenzyl)-4-methyl-1,4'-bipiperidineContains chlorine instead of bromineDifferent electronic properties affecting reactivity
1'-(4-Fluorobenzyl)-4-methyl-1,4'-bipiperidineContains fluorineEnhanced stability due to fluorine's electronegativity
1'-(4-Iodobenzyl)-4-methyl-1,4'-bipiperidineContains iodineIncreased steric hindrance compared to bromine
  • A study demonstrated that 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine affects neuronal cultures by modulating excitatory neurotransmission through interactions with NMDA receptors. This suggests its potential role in treating cognitive impairments associated with neurodegenerative diseases .

Antihyperglycemic Activity

  • Additional research highlighted the compound's antihyperglycemic effects, indicating its potential utility in managing diabetes-related conditions .

Mechanism of Action

The mechanism of action of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The bipiperidine structure may facilitate binding to biological macromolecules, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,4'-bipiperidine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine and Analogues
Compound Name Molecular Formula Key Substituents Pharmacological Activity Key Findings/Applications
1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine C₁₈H₂₅BrN₂ 4-methyl, 4-bromobenzyl Not explicitly reported Potential intermediate for receptor-targeted drug design
4-Methyl-1,4'-bipiperidine hydrochloride C₁₁H₂₁ClN₂ 4-methyl, hydrochloride salt Not explicitly reported Parent structure for derivatization; enhances solubility via salt formation
SCH 351125 (CCR5 antagonist) C₂₇H₃₃BrN₃O₃ 4-bromophenyl, ethoxyimino, methyl CCR5 antagonist (HIV entry blocker) Kᵢ = 2 nM against RANTES binding; oral bioavailability in preclinical models
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol C₂₀H₂₂BrFNO 4-bromobenzyl, 4-fluorophenyl High selectivity for resistant pathogens Antimicrobial candidate; structural optimization for potency
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile C₁₈H₂₃N₃ Benzyl, nitrile Not explicitly reported Nitrile group introduces electronic effects for reactivity modulation

Key Observations

Bromine's electronegativity and hydrophobic effects are critical in optimizing interactions with hydrophobic protein pockets . In contrast, the benzyl group in 1'-benzyl-[1,4'-bipiperidine]-4'-carbonitrile lacks halogen-mediated interactions, reducing its binding specificity .

However, excessive hydrophobicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for bioavailability .

Functional Group Modifications: SCH 351125's ethoxyimino and pyridinyl groups broaden its pharmacophore, enabling multi-target interactions. This complexity contrasts with the simpler bipiperidine scaffold of the target compound, highlighting a trade-off between specificity and synthetic accessibility . The nitrile group in 1'-benzyl-[1,4'-bipiperidine]-4'-carbonitrile offers a reactive site for further chemical modifications, such as nucleophilic additions or reductions .

Biological Activity

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine features a bipiperidine core with a bromobenzyl substituent, which enhances its interactions with biological targets. The presence of the bromine atom imparts unique electronic properties that can influence its reactivity and binding affinity compared to other halogenated analogs.

The biological activity of 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine primarily involves its interaction with various molecular targets:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. This makes it a candidate for research into antidepressants and antipsychotic medications.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

Biological Activity Overview

The following table summarizes key biological activities associated with 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine:

Activity Description Reference
Antidepressant PotentialDemonstrated efficacy in modulating serotonin and norepinephrine levels
Anticancer ActivityExhibited cytotoxic effects against multiple cancer cell lines
Antimicrobial EffectsShowed broad-spectrum antibacterial activity
Neuroprotective PropertiesPotential protective effects against neurodegenerative diseases

1. Antidepressant Research

A study investigating the antidepressant properties of 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine found that it significantly increased serotonin levels in animal models. This effect was attributed to the compound's ability to inhibit serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

2. Anticancer Activity

In vitro studies demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were reported below 30 μM, indicating strong potential for further development as an anticancer agent .

3. Antimicrobial Studies

Research has shown that 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity .

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